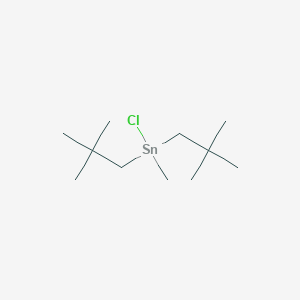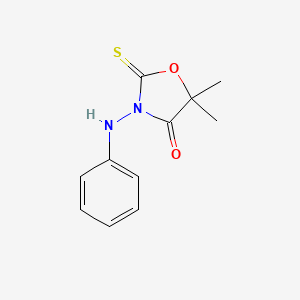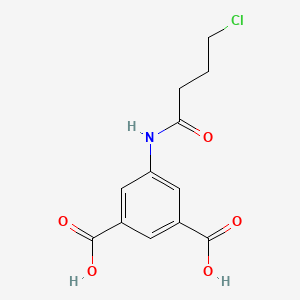![molecular formula C12H17NO2 B14378299 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one CAS No. 89444-86-0](/img/structure/B14378299.png)
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group, a methylamino group, and a butanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-5-(methylamino)benzene with a suitable butanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the butanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring and ketone moiety may also play a role in the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-Methoxy-5-(methylamino)phenyl]ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-[2-Methoxy-5-(methylamino)phenyl]propan-2-one: Features a propanone moiety.
1-[2-Methoxy-5-(methylamino)phenyl]pentan-2-one: Contains a pentanone moiety.
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is unique due to its specific combination of functional groups and the length of the carbon chain in the butanone moiety
Propiedades
Número CAS |
89444-86-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-[2-methoxy-5-(methylamino)phenyl]butan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-4-11(14)8-9-7-10(13-2)5-6-12(9)15-3/h5-7,13H,4,8H2,1-3H3 |
Clave InChI |
XNWVIWWEONJZLE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1=C(C=CC(=C1)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
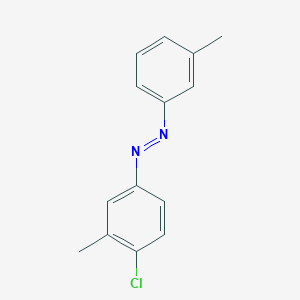
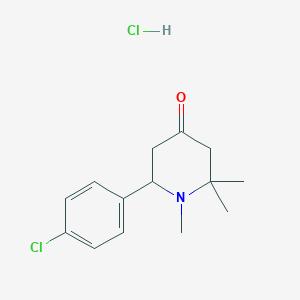
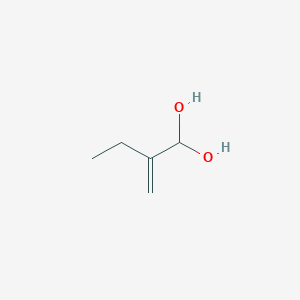
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
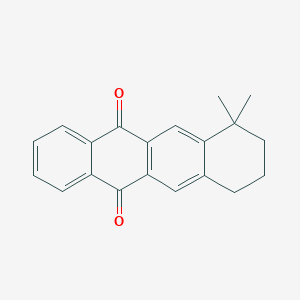
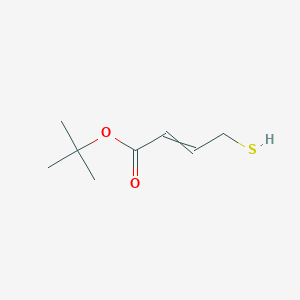
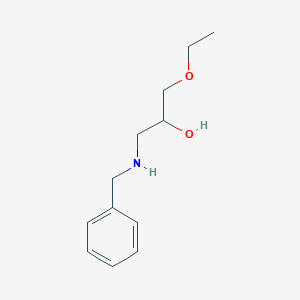
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
